Physicochemical Profile of Diisooctyl Isophthalate (DOIP)
Physicochemical Profile of Diisooctyl Isophthalate (DOIP)
The following technical guide details the physicochemical properties, synthesis, and analytical characterization of Diisooctyl Isophthalate (DOIP). This document is structured for researchers and drug development professionals, specifically focusing on its relevance as a plasticizer and potential leachable in pharmaceutical packaging.[1]
A Technical Guide for Pharmaceutical Applications[1][2]
Executive Summary
Diisooctyl Isophthalate (DOIP) is a high-molecular-weight ester primarily utilized as a plasticizer in polymeric materials.[1][2][3] Chemically, it is the meta-isomer of the more common Diisooctyl Phthalate (DIOP) or Bis(2-ethylhexyl) Phthalate (DEHP).[1][2]
For drug development professionals, DOIP is critical not as an active ingredient, but as a functional additive in pharmaceutical packaging (IV bags, tubing, blister packs) and a potential Extractable & Leachable (E&L) compound.[1] Its physicochemical profile—characterized by high lipophilicity, low water solubility, and thermal stability—dictates its migration potential into drug formulations.[1] Unlike ortho-phthalates, isophthalates like DOIP are increasingly investigated for their differentiated toxicological profile and lower migration rates.[1]
Note on Nomenclature: While "Diisooctyl isophthalate" implies a mixture of C8 isomers, it is frequently used interchangeably in industry with Bis(2-ethylhexyl) isophthalate (CAS 137-89-3).[1][2] This guide utilizes CAS 137-89-3 as the primary reference standard for quantitative data, while acknowledging industrial grades may contain isomeric mixtures.[1]
Molecular Architecture & Thermodynamics
The distinct behavior of DOIP stems from its meta-substitution on the benzene ring, contrasting with the ortho-substitution of standard phthalates.[1]
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Meta-Substitution Effect: The 1,3-positioning of the ester groups reduces steric hindrance compared to the 1,2-ortho position.[1] This results in lower viscosity and potentially different solvation power for polymers (PVC).[1]
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Lipophilicity: The two C8 alkyl chains provide significant hydrophobicity, reflected in a high LogP value.[1] This makes DOIP prone to migration into lipid-based drug formulations (e.g., propofol, taxanes) or surfactant-containing solutions.[1]
Diagram: Structural Isomerism & Property Impact
Caption: Comparative structural impact of meta-substitution (DOIP) vs ortho-substitution on physicochemical properties.
Physicochemical Properties Table
The following data aggregates experimental and predicted values for Bis(2-ethylhexyl) isophthalate (CAS 137-89-3).
| Property | Value | Unit | Context/Relevance |
| CAS Number | 137-89-3 | - | Primary identifier for the 2-ethylhexyl isomer.[1][2][4][5][6] |
| Molecular Weight | 390.56 | g/mol | High MW reduces volatility but allows migration.[1][2] |
| Molecular Formula | C₂₄H₃₈O₄ | - | - |
| Physical State | Viscous Liquid | - | Colorless to pale yellow; faint ester odor.[1][2][7] |
| Boiling Point | ~370 (est) / 211 (2 mmHg) | °C | High thermal stability; unlikely to volatilize during storage.[1][2] |
| Melting Point | -46 | °C | Remains liquid at low storage temperatures.[1][2] |
| Density | 0.983 - 1.01 | g/cm³ | Slightly denser than typical lipid formulations.[1][2] |
| Viscosity | ~86 | cP (20°C) | Lower than DEHP (~80-100 cP), aiding processing.[1][2] |
| Water Solubility | < 0.01 (Insoluble) | mg/L | Highly hydrophobic; unlikely to leach into saline/water.[1][2] |
| LogP (Octanol/Water) | 8.39 - 8.5 | - | Critical: Indicates high affinity for lipid/surfactant drugs.[1][2] |
| Refractive Index | 1.486 | nD20 | Relevant for RI detection in HPLC.[1][2] |
| Flash Point | > 230 | °C | Safe for high-temperature extrusion processing.[1][2] |
Data Sources: PubChem [1], ChemicalBook [2], ILO-ICSC [3].
Synthesis Protocol
For researchers requiring a high-purity standard for E&L validation, the following synthesis protocol uses a standard Fischer esterification.
Objective: Synthesize DOIP from Isophthalic Acid and 2-Ethylhexanol.
Reagents:
-
2-Ethylhexanol (2-EH): 2.5 molar equivalents (Excess acts as solvent/azeotrope).[1][2]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.5% w/w) or Titanate catalyst (Tetraisopropyl titanate).[1][2]
-
Solvent: Xylene (optional, for azeotropic water removal).[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, temperature probe, and a Dean-Stark trap fitted with a reflux condenser.
-
Charging: Add Isophthalic Acid (166.1 g, 1 mol) and 2-Ethylhexanol (325.5 g, 2.5 mol) to the flask. Add catalyst (pTSA, ~2.5 g).[1]
-
Reaction: Heat the mixture to 180–220°C . The reaction is driven by the removal of water.[1]
-
Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (theoretical yield: 36 mL water).[1][2]
-
Neutralization: Cool to 90°C. Neutralize the catalyst with a dilute sodium carbonate solution (10% aq).
-
Purification:
-
Validation: Confirm structure via FTIR (Ester C=O stretch at ~1725 cm⁻¹) and GC-MS.
Caption: Synthesis workflow for DOIP via acid-catalyzed esterification.
Analytical Characterization (E&L Detection)
In drug development, detecting DOIP at trace levels (ppm/ppb) in drug products is essential.[1][2]
GC-MS Method (Standard Protocol)[1][2]
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Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1][2] Non-polar phase is required due to DOIP's lipophilicity.[1]
-
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Temperature Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.[1]
-
Hold: 300°C for 10 min.
-
-
Mass Spec: EI Mode (70 eV).
-
Differentiation: DOIP elutes after DEHP (ortho) on non-polar columns due to slight boiling point differences and interaction with the stationary phase, though retention times are close.[1] Standards are mandatory for confirmation.
HPLC-UV Method[1][2]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase: Acetonitrile:Water (Gradient 80:20 to 100:0).[1][2]
-
Detection: UV at 275 nm (Isophthalate absorption band).[1][2]
-
Note: Less sensitive than GC-MS but useful for aqueous simulants.[1]
Toxicological & Safety Context
While often grouped with phthalates, isophthalates like DOIP exhibit a distinct toxicological profile.[1]
-
Metabolism: DOIP is hydrolyzed in the gut to Monooctyl isophthalate (MOIP) and 2-ethylhexanol.[1] Unlike ortho-phthalates, isophthalates generally show lower PPARα activation, which is linked to liver toxicity in rodents [4].[1]
-
Migration Risk: Due to its high LogP (>8), DOIP will not migrate significantly into aqueous IV solutions (Saline/Dextrose).[1] However, it poses a high risk for lipid emulsions (e.g., Propofol, TPN) and surfactant-based biologics (Polysorbate 80).[1]
-
Mitigation: Use non-PVC tubing or polyurethane sets for lipid-based drug delivery if DOIP is present in the supply chain.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33934, Diisooctyl phthalate / Bis(2-ethylhexyl) isophthalate. Retrieved from [Link][1][2]
-
ILO/WHO. International Chemical Safety Cards (ICSC) 0876: Diisooctyl Phthalate (Isomer analogues).[1][2] Retrieved from [Link][1][2]
-
Consumer Product Safety Commission (CPSC). Toxicity Review of Diisooctyl Phthalate and Isophthalate Analogues. Retrieved from [Link]
Sources
- 1. Diisooctyl phthalate | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester (CAS 137-89-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CAS 137-89-3: Dioctyl isophthalate | CymitQuimica [cymitquimica.com]
- 4. BIS(2-ETHYLHEXYL)ISOPHTHALATE | 137-89-3 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Dialkyl esters of 1,4' cyclohexane di-carboxylic acid and their use as plasticisers - Patent 2810982 [data.epo.org]
- 7. Cas 27554-26-3,Diisooctyl phthalate | lookchem [lookchem.com]
